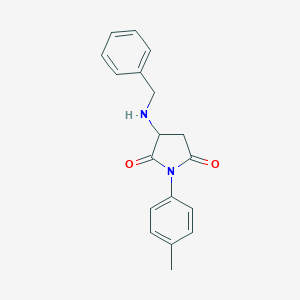![molecular formula C12H8N6O3S B304511 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine, also known as NFATP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the expression of certain proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has also been found to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it exhibits good selectivity and sensitivity for copper ions, making it a potential candidate for the detection of copper ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its cytotoxic activity may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential applications as an anticancer and antibacterial agent. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of copper ions in biological systems.
Méthodes De Synthèse
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been synthesized through different methods, including a one-pot reaction, a microwave-assisted method, and a solvent-free synthesis. The one-pot reaction involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of acetic acid and sodium acetate. The microwave-assisted method involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in ethanol under microwave irradiation. The solvent-free synthesis involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of sodium hydroxide under solvent-free conditions.
Applications De Recherche Scientifique
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of copper ions, as a potential anticancer agent, and as a potential antibacterial agent. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit good selectivity and sensitivity for copper ions, making it a potential candidate for the detection of copper ions in biological systems. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has also been found to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of antibacterial agents.
Propriétés
Nom du produit |
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine |
|---|---|
Formule moléculaire |
C12H8N6O3S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8N6O3S/c19-18(20)10-2-1-9(21-10)7-14-17-11(15-16-12(17)22)8-3-5-13-6-4-8/h1-7H,(H,16,22)/b14-7+ |
Clé InChI |
FBOXORKUMYCPJL-VGOFMYFVSA-N |
SMILES isomérique |
C1=CN=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)